3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-acetylpyridine with hydrazine hydrate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to reflux temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Uniqueness
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the aldehyde group can significantly affect the compound’s interaction with biological targets and its overall chemical behavior .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-9(7-14)6-13(12-8)10-4-2-3-5-11-10/h2-7H,1H3 |
InChI Key |
MIFZXTZWACWFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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